molecular formula C16H19N3O2 B6625938 2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile

2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile

Cat. No.: B6625938
M. Wt: 285.34 g/mol
InChI Key: GNRTUMFGYSKEKZ-ZIAGYGMSSA-N
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Description

2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile is a complex organic compound characterized by its unique chemical structure. The compound consists of a pyrrolo[3,4-b]pyridin core, making it a noteworthy subject of study in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c17-10-12-4-1-2-6-15(12)21-9-8-19-7-3-5-13-14(19)11-18-16(13)20/h1-2,4,6,13-14H,3,5,7-9,11H2,(H,18,20)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRTUMFGYSKEKZ-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CNC2=O)N(C1)CCOC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CNC2=O)N(C1)CCOC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves multi-step organic synthesis. Typically, it begins with the assembly of the pyrrolo[3,4-b]pyridin core. A common starting material could be a substituted pyridine, which undergoes cyclization under specific conditions to form the desired structure.

Industrial Production Methods

Industrial production generally requires optimization of reaction conditions to achieve high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents that aid in the efficient conversion of starting materials into the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen sites, forming various oxidized derivatives.

  • Reduction: : Reduction reactions, especially of the keto group, can lead to the formation of different alcohols or amines.

  • Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, often at the aromatic ring or the nitrogen sites.

Common Reagents and Conditions

  • Oxidation Reagents: : Commonly used oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction Reagents: : Sodium borohydride and lithium aluminum hydride are typical reducing agents.

  • Substitution Reagents: : Various halogenating agents and electrophiles, such as alkyl halides, are employed.

Major Products Formed

  • Oxidation Products: : Various oxides and nitrated derivatives.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Halo-substituted derivatives and alkylated compounds.

Scientific Research Applications

Chemistry

The compound is extensively used in synthetic organic chemistry for the development of new reactions and catalysts. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Biology

In biology, it serves as a potential ligand for protein binding studies, aiding in the understanding of protein-ligand interactions which are crucial for drug development.

Medicine

Medically, the compound is being researched for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a promising candidate for drug design.

Industry

Industrially, the compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which the compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic outcomes. The pathways involved often include signal transduction and metabolic processes, where the compound either inhibits or activates key proteins.

Comparison with Similar Compounds

Conclusion

2-[2-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]ethoxy]benzonitrile is a compound of significant interest due to its complex structure and versatile applications across various fields. From synthetic chemistry to medicinal research, it continues to be a subject of extensive study and development.

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